Tamsulosin Sulfonic Acid-d4
Description
Properties
CAS No. |
1795786-82-1 |
|---|---|
Molecular Formula |
C20H27NO6S |
Molecular Weight |
413.521 |
IUPAC Name |
2-methoxy-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-(2-ethoxyphenoxy)ethyl]amino]propyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H27NO6S/c1-4-26-17-7-5-6-8-18(17)27-12-11-21-15(2)13-16-9-10-19(25-3)20(14-16)28(22,23)24/h5-10,14-15,21H,4,11-13H2,1-3H3,(H,22,23,24)/t15-/m1/s1/i11D2,12D2 |
InChI Key |
FWUVUSHDPGCUNJ-YIBGCOCLSA-N |
SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O |
Synonyms |
5-[(2R)-2-[[2-(2-Ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonic Acid-d4; |
Origin of Product |
United States |
Preparation Methods
Condensation and Sulfonation
The synthesis begins with the condensation of benzsulfamide (Formula II) and bromo-ether (Formula III) in aprotic polar solvents (e.g., DMF, THF) under basic conditions (KOH, NaHCO₃). This forms the sulfonamide intermediate (Formula IV).
Reaction Conditions :
-
Temperature: 40–150°C
-
Duration: 3–15 hours
-
Solvent-to-reactant ratio: 3:1 to 10:1 (w/w)
The intermediate is filtered, washed with chloroform, and concentrated under reduced pressure.
Hydrogenation
Formula IV undergoes catalytic hydrogenation in stainless steel reactors using palladium or platinum catalysts under H₂ pressure (1–5 bar).
Key Parameters :
-
Solvent: Ethanol or ethyl acetate
-
Temperature: 50–80°C
-
Duration: 4–12 hours
Post-reaction, the catalyst is removed via filtration, and the solvent is evaporated to yield (R)-tamsulosin free base (Formula V).
Deuteration Strategies
Deuterium is introduced at the ethylphenoxy group using:
-
Deuterated Ethyl Bromide (C₂D₅Br) : Reacts with phenolic intermediates in THF with NaH as a base.
-
Isotopic Exchange : Treatment with D₂O in acidic conditions (HCl/D₂O) at 80°C for 24 hours.
Yield Optimization :
Purification and Isolation
Diastereomeric Salt Formation
Racemic tamsulosin is resolved using (+)- or (−)-camphor-10-sulfonic acid to form diastereomeric salts. The (R)-enantiomer is preferentially precipitated and isolated via fractional crystallization.
Conditions :
Recrystallization and Filtration
The final product is recrystallized from methanol or ethanol to remove residual solvents and byproducts. Key steps include:
-
Dissolution in warm methanol (50°C)
-
Slow cooling to 4°C for crystal formation
Analytical Validation
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥99.5% | HPLC (C18 column) |
| Deuterium Incorporation | ≥95% at C-1,1,2,2 positions | LC-MS/MS |
| Residual Solvents | <0.1% (ICH Q3C guidelines) | GC-FID |
Stability Studies
This compound exhibits stability under:
Degradation products (<0.2%) include de-deuterated analogs and sulfonic acid oxides, monitored via UPLC.
Industrial-Scale Considerations
Process Economics
Regulatory Compliance
-
ICH Guidelines : Q11 (Pharmaceutical Development), Q3D (Elemental Impurities).
-
Genotoxic Impurities : Controlled below 1 ppm via adsorption chromatography.
Challenges and Innovations
Isotopic Dilution
Minimizing proton-deuterium exchange during synthesis requires:
Chemical Reactions Analysis
Types of Reactions: Tamsulosin Sulfonic Acid-d4 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines .
Scientific Research Applications
Chemistry: Tamsulosin Sulfonic Acid-d4 is used as a reference standard in analytical chemistry to study the behavior of Tamsulosin and its derivatives under various conditions .
Biology: In biological research, this compound is used to investigate the metabolic pathways and interactions of Tamsulosin in the body .
Medicine: In medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of Tamsulosin, providing insights into its therapeutic effects and potential side effects .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new formulations and delivery methods for Tamsulosin .
Mechanism of Action
Tamsulosin Sulfonic Acid-d4 exerts its effects by blocking alpha-1A and alpha-1B adrenergic receptors in the prostate and bladder. This leads to the relaxation of smooth muscle in these areas, improving urinary flow and reducing symptoms of BPH . The molecular targets involved include the alpha-1A and alpha-1B adrenergic receptors, which are more prevalent in the prostate and bladder .
Comparison with Similar Compounds
Tamsulosin Sulfonic Acid (Non-Deuterated)
- Molecular Formula: C20H27NO6S
- Molecular Weight : 409.50 g/mol
- CAS : 890708-67-5
- Role : A sulfonated metabolite of Tamsulosin, formed via sulfonic acid group substitution. It serves as a reference standard in impurity profiling .
- Key Difference : The absence of deuterium results in a lower molecular weight (Δ = 4.02 g/mol) compared to Tamsulosin Sulfonic Acid-d3. This affects its metabolic stability and detection sensitivity in isotopic labeling studies .
Tamsulosin Hydrochloride
- Molecular Formula : C20H28N2O5S·HCl
- Molecular Weight : 408.51 g/mol (base) + 36.46 g/mol (HCl) = 444.97 g/mol
- CAS : 106138-88-9
- Role : The active pharmaceutical ingredient (API) in BPH medications. Unlike the sulfonic acid derivatives, it retains the amine group and lacks sulfonation, which alters its solubility and receptor-binding affinity .
- Pharmacokinetics : Dose-dependent increases in Cmax (2-fold from 0.2 mg to 0.4 mg) and linear AUC trends highlight its clinical pharmacokinetic profile, distinct from sulfonic acid impurities .
Tamsulosin-d4 Hydrochloride
- Molecular Formula : C20H24D4N2O5S·HCl
- Molecular Weight : 412.54 g/mol (base) + 36.46 g/mol (HCl) = 449.00 g/mol
- CAS: Not explicitly provided (refer to product codes in ).
- Role: Deuterated form of Tamsulosin HCl, used to quantify the API in biological matrices.
N-Nitroso Tamsulosin
- Molecular Formula : C20H27N3O6S
- Molecular Weight : 437.51 g/mol
- CAS : 2892260-31-8
- Its structural modification (nitroso group addition) contrasts with the sulfonic acid and deuterated variants, necessitating strict regulatory control .
Analytical and Functional Comparisons
Structural and Functional Differences
Pharmacokinetic and Metabolic Roles
- This compound: Used to track sulfonation metabolism pathways, leveraging deuterium’s isotopic effect to avoid interference from endogenous compounds .
- Tamsulosin HCl : Exhibits dose-proportional pharmacokinetics (e.g., Cmax increases 2-fold with doubling dose) , while sulfonic acid derivatives are inactive metabolites.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing Tamsulosin Sulfonic Acid-d4 with high isotopic purity?
- Methodology : Deuterated analogs like this compound require strict control of reaction conditions (e.g., solvent purity, temperature, and deuteration agents). Isotopic enrichment (>98%) is validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions. Use internal standards (e.g., Deoxycholic Acid-d4 ) as a reference for purity thresholds.
- Data Validation : Include a table comparing isotopic purity under varying reaction conditions (e.g., solvent type, reaction time) to identify optimal synthesis parameters.
Q. How is this compound employed as an internal standard in pharmacokinetic studies?
- Methodology : Deuterated standards compensate for matrix effects in bioanalytical assays. For LC-MS/MS quantification, prepare calibration curves using serial dilutions of the analyte and a fixed concentration of Tamsulosin Sulfonic Acid-d3. Monitor ion transitions specific to the deuterated vs. non-deuterated forms to avoid cross-talk .
- Example Workflow :
| Step | Parameter | Value |
|---|---|---|
| 1 | Column | C18, 2.6 µm |
| 2 | Ionization | ESI+ |
| 3 | MRM Transition | 409 → 228 (analyte) / 413 → 232 (internal standard) |
Q. What chromatographic conditions are recommended for resolving this compound from its non-deuterated counterpart?
- Methodology : Use USP-grade columns and mobile phases with buffered aqueous/organic gradients. Evidence from pharmacopeial guidelines suggests a resolution ≥2.0 between enantiomers and analogs, achieved by optimizing flow rates (e.g., 1.2 mL/min) and column temperatures (40°C) .
Advanced Research Questions
Q. How can researchers address signal suppression of this compound in complex biological matrices?
- Methodology :
- Sample Preparation : Use protein precipitation with acetonitrile or solid-phase extraction (SPE) to reduce matrix interference. Validate recovery rates (>85%) across multiple batches.
- Ion Suppression Testing : Infuse post-column deuterated standard into blank plasma extracts to identify regions of signal suppression .
- Data Contradictions : If suppression persists, compare results with alternative internal standards (e.g., structural analogs) to isolate matrix-specific effects .
Q. What statistical approaches resolve discrepancies in deuterated standard stability under varying storage conditions?
- Methodology :
- Design accelerated stability studies (e.g., 25°C/60% RH vs. 4°C) and analyze degradation products via high-resolution MS.
- Apply multivariate analysis (e.g., PCA) to correlate degradation rates with environmental factors. For conflicting data, use Bayesian models to weight evidence from prior studies on similar compounds (e.g., Taurocholic Acid-d4 ).
Q. How to validate the absence of isotopic cross-contamination in synthetic batches of this compound?
- Methodology :
- Isotopic Purity Assay : Use high-resolution MS (HRMS) with a mass accuracy ≤2 ppm to detect trace non-deuterated impurities.
- Validation Criteria :
| Parameter | Acceptance Limit |
|---|---|
| Isotopic Purity | ≥98.0% |
| RSD (n=6) | ≤2.0% |
- Contradiction Management : If purity falls below thresholds, re-examine deuteration reagents or purification steps (e.g., recrystallization solvents) .
Q. What strategies integrate this compound data into meta-analyses of α1-adrenergic antagonist pharmacokinetics?
- Methodology :
- Systematic Review : Align pharmacokinetic parameters (e.g., Cmax, AUC) with existing studies using standardized data templates (see Table 3.1 in ).
- Heterogeneity Analysis : Apply random-effects models to account for variability in study designs (e.g., dosing regimens, patient demographics ).
Guidelines for Reporting Data
- Tables : Include raw and processed data (e.g., peak areas, signal-to-noise ratios) with footnotes explaining normalization methods .
- Figures : Use error bars for replicate measurements and annotate chromatograms to highlight critical peaks (e.g., analyte vs. internal standard ).
- Uncertainty Quantification : Report confidence intervals for degradation rates or isotopic purity, citing methodologies from pharmacopeial standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
